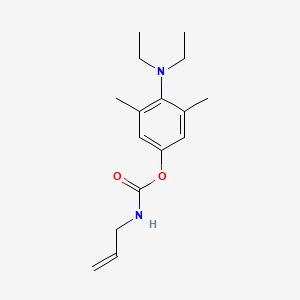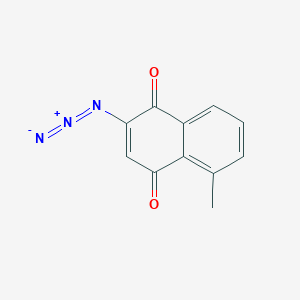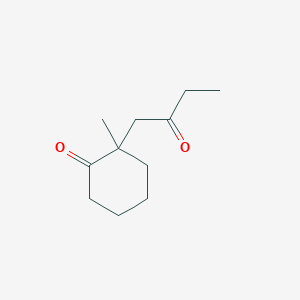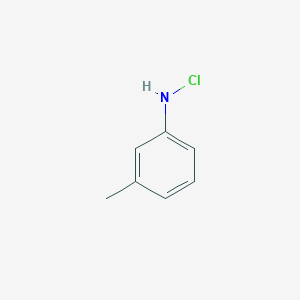
Dipentyl sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentyl sulfosuccinate is a type of anionic surfactant, which is a sodium salt of alkyl ester of sulfosuccinic acid. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is known for its excellent wetting, emulsifying, and solubilizing properties, making it a valuable compound in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation. The esterification stage involves the reaction of maleic anhydride with pentanol to form dipentyl maleate. This reaction typically occurs at elevated temperatures (around 115°C initially, then increased to 185-205°C) in the presence of a catalyst .
In the sulfonation stage, dipentyl maleate undergoes a reaction with sodium bisulfite to form this compound. This reaction is carried out under reflux conditions, where the mixture is heated and the vapors are condensed back into the liquid to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows the same basic synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentyl sulfosuccinate primarily undergoes reactions typical of surfactants, including:
Oxidation: It can be oxidized under strong oxidative conditions.
Reduction: It is less commonly reduced due to its stable sulfonate group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester groups under basic conditions.
Major Products
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Substitution: Products include substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Dipentyl sulfosuccinate has a wide range of applications in scientific research:
Wirkmechanismus
Dipentyl sulfosuccinate acts as a surfactant by reducing the surface tension between substances. It achieves this by aligning its hydrophobic (water-repelling) and hydrophilic (water-attracting) parts at the interface, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the alkyl chains interact with hydrophobic substances, facilitating their mixing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl sulfosuccinate: Another sulfosuccinate surfactant with longer alkyl chains, commonly used as a stool softener and in industrial applications.
Sodium diamyl sulfosuccinate: Similar in structure but with different alkyl chain lengths, used in various industrial applications.
Uniqueness
Dipentyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate wetting and emulsifying properties .
Eigenschaften
CAS-Nummer |
59726-58-8 |
|---|---|
Molekularformel |
C14H26O7S |
Molekulargewicht |
338.42 g/mol |
IUPAC-Name |
1,4-dioxo-1,4-dipentoxybutane-2-sulfonic acid |
InChI |
InChI=1S/C14H26O7S/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2/h12H,3-11H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
CBCQTCPKFYFJEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)





![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)



![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
